Cas no 1016696-64-2 ((4-chlorophenyl)(2-methoxyphenyl)methanamine)
(4-chlorophenyl)(2-methoxyphenyl)methanamine Chemical and Physical Properties
Names and Identifiers
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- (4-chlorophenyl)(2-methoxyphenyl)methanamine
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- MDL: MFCD09804539
- Inchi: 1S/C14H14ClNO/c1-17-13-5-3-2-4-12(13)14(16)10-6-8-11(15)9-7-10/h2-9,14H,16H2,1H3
- InChI Key: RSMQTZSHUGQIDP-UHFFFAOYSA-N
- SMILES: C(C1C=CC(Cl)=CC=1)(C1C=CC=CC=1OC)N
Computed Properties
- Exact Mass: 247.076392g/mol
- Monoisotopic Mass: 247.076392g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 17
- Rotatable Bond Count: 3
- Complexity: 228
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Molecular Weight: 247.72g/mol
- XLogP3: 3.1
- Topological Polar Surface Area: 35.2Ų
(4-chlorophenyl)(2-methoxyphenyl)methanamine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-2008449-0.05g |
(4-chlorophenyl)(2-methoxyphenyl)methanamine |
1016696-64-2 | 95% | 0.05g |
$162.0 | 2023-09-16 | |
| Enamine | EN300-2008449-0.1g |
(4-chlorophenyl)(2-methoxyphenyl)methanamine |
1016696-64-2 | 95% | 0.1g |
$241.0 | 2023-09-16 | |
| Enamine | EN300-2008449-0.25g |
(4-chlorophenyl)(2-methoxyphenyl)methanamine |
1016696-64-2 | 95% | 0.25g |
$347.0 | 2023-09-16 | |
| Enamine | EN300-2008449-0.5g |
(4-chlorophenyl)(2-methoxyphenyl)methanamine |
1016696-64-2 | 95% | 0.5g |
$546.0 | 2023-09-16 | |
| Enamine | EN300-2008449-1.0g |
(4-chlorophenyl)(2-methoxyphenyl)methanamine |
1016696-64-2 | 95% | 1g |
$699.0 | 2023-05-27 | |
| Enamine | EN300-2008449-2.5g |
(4-chlorophenyl)(2-methoxyphenyl)methanamine |
1016696-64-2 | 95% | 2.5g |
$1370.0 | 2023-09-16 | |
| Enamine | EN300-2008449-5.0g |
(4-chlorophenyl)(2-methoxyphenyl)methanamine |
1016696-64-2 | 95% | 5g |
$2028.0 | 2023-05-27 | |
| Enamine | EN300-2008449-10.0g |
(4-chlorophenyl)(2-methoxyphenyl)methanamine |
1016696-64-2 | 95% | 10g |
$3007.0 | 2023-05-27 | |
| Enamine | EN300-2008449-1g |
(4-chlorophenyl)(2-methoxyphenyl)methanamine |
1016696-64-2 | 95% | 1g |
$699.0 | 2023-09-16 | |
| Enamine | EN300-2008449-5g |
(4-chlorophenyl)(2-methoxyphenyl)methanamine |
1016696-64-2 | 95% | 5g |
$2028.0 | 2023-09-16 |
(4-chlorophenyl)(2-methoxyphenyl)methanamine Related Literature
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Adeline Huiling Loo,Alessandra Bonanni,Martin Pumera Analyst, 2013,138, 467-471
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Andre Prates Pereira,Tao Dong,Eric P. Knoshaug,Nick Nagle,Ryan Spiller,Bonnie Panczak,Christopher J. Chuck,Philip T. Pienkos Sustainable Energy Fuels, 2020,4, 3400-3408
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Muniyandi Sankaralingam,So Hyun Jeon,Yong-Min Lee,Mi Sook Seo,Wonwoo Nam Dalton Trans., 2016,45, 376-383
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M. T. Colomer,S. Díaz-Moreno,A. Tamayo,A. L. Ortiz J. Mater. Chem. C, 2018,6, 12643-12651
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Cheng Fang,Jinjian Wu,Zahra Sobhani,Md. Al Amin,Youhong Tang Anal. Methods, 2019,11, 163-170
Additional information on (4-chlorophenyl)(2-methoxyphenyl)methanamine
Introduction to CAS No. 1016696-64-2: (4-chlorophenyl)(2-methoxyphenyl)methanamine
The compound CAS No. 1016696-64-2, commonly referred to as (4-chlorophenyl)(2-methoxyphenyl)methanamine, is a fascinating organic compound with a unique structure and potential applications in various fields. This compound belongs to the class of arylamines, which are widely studied due to their versatile properties and roles in chemical synthesis, pharmaceuticals, and materials science.
(4-chlorophenyl)(2-methoxyphenyl)methanamine consists of two aromatic rings connected by a methylene group (-CH₂-) and an amine (-NH₂) functional group. The substituents on the aromatic rings—a chlorine atom at the para position of one ring and a methoxy group at the ortho position of the other—contribute to its distinct chemical properties. These substituents influence the compound's reactivity, solubility, and stability, making it a valuable molecule for both academic research and industrial applications.
Recent studies have highlighted the potential of (4-chlorophenyl)(2-methoxyphenyl)methanamine in drug discovery. Its structure allows for easy modification, enabling researchers to explore its role as a building block in synthesizing bioactive compounds. For instance, investigations into its ability to act as a ligand in metalloenzyme inhibitors have shown promising results, suggesting its utility in developing novel therapeutic agents.
The synthesis of (4-chlorophenyl)(2-methoxyphenyl)methanamine typically involves nucleophilic aromatic substitution or coupling reactions, depending on the starting materials and desired regioselectivity. Researchers have optimized these methods to achieve high yields and purity, ensuring that the compound is readily available for further studies.
In terms of applications, (4-chlorophenyl)(2-methoxyphenyl)methanamine has been explored in the development of advanced materials, such as conductive polymers and sensors. Its electronic properties make it a candidate for use in organic electronics, where it could contribute to the creation of more efficient devices.
Moreover, recent advancements in computational chemistry have allowed for detailed modeling of (4-chlorophenyl)(2-methoxyphenyl)methanamine's molecular interactions. These studies provide insights into its potential as a catalyst or template in asymmetric synthesis, further expanding its utility in chemical research.
In conclusion, CAS No. 1016696-64-2, or (4-chlorophenyl)(2-methoxyphenyl)methanamine, is a compound with significant potential across multiple disciplines. Its unique structure and functional groups make it an invaluable tool for researchers seeking to push the boundaries of chemical innovation.
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